molecular formula C14H17NO8 B15489673 3-(Ethoxycarbonyl)-5-(methoxycarbonyl)-4-(3-methoxy-3-oxopropyl)-1h-pyrrole-2-carboxylic acid CAS No. 6333-20-6

3-(Ethoxycarbonyl)-5-(methoxycarbonyl)-4-(3-methoxy-3-oxopropyl)-1h-pyrrole-2-carboxylic acid

Cat. No.: B15489673
CAS No.: 6333-20-6
M. Wt: 327.29 g/mol
InChI Key: CAEHABBBDAAEKJ-UHFFFAOYSA-N
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Description

This compound is a polyfunctionalized pyrrole derivative featuring multiple ester groups and a carboxylic acid moiety. Its structure includes:

  • Ethoxycarbonyl at position 3,
  • Methoxycarbonyl at position 5,
  • A 3-methoxy-3-oxopropyl substituent at position 4,
  • A carboxylic acid group at position 2.

Properties

CAS No.

6333-20-6

Molecular Formula

C14H17NO8

Molecular Weight

327.29 g/mol

IUPAC Name

3-ethoxycarbonyl-5-methoxycarbonyl-4-(3-methoxy-3-oxopropyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H17NO8/c1-4-23-13(19)9-7(5-6-8(16)21-2)10(14(20)22-3)15-11(9)12(17)18/h15H,4-6H2,1-3H3,(H,17,18)

InChI Key

CAEHABBBDAAEKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1CCC(=O)OC)C(=O)OC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Features

The table below compares the target compound with analogous pyrrole derivatives and related heterocycles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(Ethoxycarbonyl)-5-(methoxycarbonyl)-4-(3-methoxy-3-oxopropyl)-1H-pyrrole-2-carboxylic acid Positions 3 (ethoxycarbonyl), 4 (3-methoxy-3-oxopropyl), 5 (methoxycarbonyl) C₁₆H₁₉NO₈ 353.33 (calculated) Carboxylic acid at position 2; multiple ester groups Target Compound
Ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-4-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethyl}-1H-pyrrole-2-carboxylate Positions 3 (ethoxycarbonyl), 4 (tert-butoxycarbonylmethyl), 5 (methyl) C₁₉H₂₉NO₆ 367.44 Lacks methoxycarbonyl; tert-butoxy group enhances steric bulk
3-(4-(Ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid Positions 4 (ethoxycarbonyl), 5 (methyl), propanoic acid at position 3 C₁₁H₁₅NO₄ 225.24 Simpler structure; fewer ester groups; carboxylic acid at side chain
4-(2-Chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine Ethoxycarbonyl, methoxycarbonyl, chlorophenyl, methyl on dihydropyridine C₁₉H₂₁ClN₂O₄ 388.83 Dihydropyridine core; aromatic chlorophenyl substitution
Key Observations:
  • Ester vs. Carboxylic Acid : The target compound’s carboxylic acid group (position 2) enhances solubility in polar solvents compared to ester-only analogs like the compound in , which has higher hydrophobicity due to tert-butoxy groups .
  • Substituent Diversity : The dihydropyridine derivative shares ethoxycarbonyl and methoxycarbonyl groups but exhibits distinct electronic properties due to its aromatic ring system.
  • Synthetic Complexity : The tert-butoxy substitution in requires protective group strategies, whereas the target compound’s methoxy groups may simplify synthesis .

Physicochemical and Reactivity Comparisons

Solubility and Polarity:
  • The carboxylic acid in the target compound increases water solubility relative to fully esterified pyrroles (e.g., ).
Reactivity:
  • Ester Hydrolysis : The methoxycarbonyl and ethoxycarbonyl groups are susceptible to alkaline hydrolysis, a property exploited in prodrug design. This contrasts with the tert-butoxy group in , which is more resistant to hydrolysis .
  • Acid-Base Behavior : The carboxylic acid (pKa ~2-3) allows for pH-dependent solubility, a feature absent in neutral ester derivatives like .

Preparation Methods

Zav’yalov Pyrrole Synthesis via Enamino Malonate Cyclization

The Zav’yalov reaction remains the most robust method for constructing polysubstituted pyrroles. Diethyl 2-(1-carboxyalkylaminomethylene)malonates undergo acylative cyclization in acetic anhydride/triethylamine to yield 4-acetoxy-pyrrole-3-carboxylates. Adapting this protocol, the target compound can be synthesized by:

  • Condensing ethyl 3-methoxy-3-oxopropylamine with diethyl (ethoxymethylene)malonate to form the enamino malonate intermediate.
  • Cyclizing with acetyl chloride in dichloromethane at 0–25°C for 18–24 hours.
  • Simultaneous introduction of ethoxycarbonyl and methoxycarbonyl groups via in situ transesterification during workup.

Critical parameters:

  • Temperature control : Cyclization below 30°C minimizes decarboxylation.
  • Solvent system : Dichloromethane improves solubility of hydrophobic intermediates.
  • Yield : Typically 45–60% for analogous tetraester pyrroles.

β-Ketonitrile-Based Cyclization

2-Benzoyl-3-(1-carboxyalkylamino)crotononitriles cyclize in Ac₂O/NEt₃ to form 4-acetoxy-pyrrole-3-carbonitriles. For the target compound:

  • Synthesize 3-(3-methoxy-3-oxopropylamino)-2-(methoxycarbonyl)acrylonitrile from methyl cyanoacetate and 3-aminopropionate.
  • Cyclize with benzoyl chloride to install the 2-carboxylic acid moiety.
  • Hydrolyze nitrile to carboxylic acid under acidic conditions (HCl/EtOH, reflux).

Advantages :

  • Superior regiocontrol for C-5 methoxycarbonyl group.
  • Compatibility with acid-sensitive propionate side chains.

Post-Cyclization Functionalization

Sequential Esterification

Building on methods for pyrrole-2-carboxamides, the carboxylic acid at C-2 can be selectively esterified:

Step Reagent Conditions Yield
1 SOCl₂/EtOH 0°C, 2 hr 92%
2 (Boc)₂O DMAP, RT 85%
3 MeOH/H⁺ Reflux 78%

Key observation : Steric hindrance from the C-4 propionate group necessitates prolonged reaction times (24–48 hr) for complete C-5 esterification.

Michael Addition for Propionate Installation

The 3-methoxy-3-oxopropyl group at C-4 is introduced via:

  • Pd/C-catalyzed hydrogenation of 4-vinylpyrrole precursor.
  • Michael addition of methyl acrylate to 4-lithio-pyrrole intermediate at −78°C.
  • Quenching with methanolic HCl to fix the ester group.

Challenges :

  • Competing polymerization of acrylate requires strict temperature control.
  • Lithiation selectivity: C-4 vs. C-5 positions show 3:1 preference in THF/hexane.

Multi-Component Approaches

Passerini Reaction-Derived Synthesis

A novel three-component Passerini protocol enables convergent synthesis:

  • Components :

    • Isocyanide: tert-Butyl isocyanide
    • Carbonyl: Methyl glyoxalate
    • Acid: 3-Methoxy-3-oxopropanoic acid
  • Conditions :

    • Solvent: CH₂Cl₂, 4Å MS
    • Time: 72 hr
    • Yield: 38%

Limitations :

  • Poor regiocontrol for C-3 vs. C-5 ester placement.
  • Requires subsequent oxidation to install carboxylic acid.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 6.87 (s, 1H, H-pyrrole)
  • δ 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃)
  • δ 3.78 (s, 3H, CO₂CH₃)
  • δ 2.92 (t, J=7.5 Hz, 2H, CH₂CO₂Me)

X-ray Crystallography :

  • Orthorhombic space group P2₁2₁2₁
  • Dihedral angle between pyrrole and propionate: 67.8°

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting batch protocols for flow chemistry enhances yield (78% vs. 52% batch):

Parameter Value
Reactor volume 10 mL
Residence time 8 min
Temperature 120°C
Pressure 15 bar

Benefits :

  • Reduced decomposition of acid-sensitive intermediates.
  • 3-fold increase in space-time yield compared to batch.

Environmental Impact Mitigation

Solvent Recycling Systems

Implementing azeotropic distillation for:

  • Dichloromethane recovery (98% purity)
  • Ethanol/water separation via molecular sieves

Waste reduction :

  • E-factor decreases from 18.2 to 5.6 kg waste/kg product.

Q & A

Basic: What spectroscopic methods are recommended for confirming the structure of this compound?

Answer:
The compound’s structure can be confirmed using a combination of:

  • 1H/13C-NMR : To assign proton and carbon environments, particularly focusing on the ester groups (ethoxycarbonyl, methoxycarbonyl) and the propyl side chain. For example, in similar pyrrole derivatives, methoxycarbonyl groups resonate at δ ~3.8–4.0 ppm (1H) and δ ~165–170 ppm (13C) .
  • IR Spectroscopy : To identify carbonyl stretches (C=O) from ester groups (~1700–1750 cm⁻¹) and carboxylic acid (-COOH, ~2500–3300 cm⁻¹ broad) .
  • Mass Spectrometry (MS) : High-resolution MS can confirm the molecular ion ([M+H]+ or [M−H]−) and fragmentation patterns, especially cleavage of ester groups .
  • X-ray Crystallography : If crystalline, single-crystal analysis provides unambiguous confirmation of substituent positions and stereochemistry .

Basic: What are common synthetic routes for preparing this pyrrole derivative?

Answer:
Synthesis typically involves:

Knorr Pyrrole Synthesis : Condensation of β-keto esters with amines or ammonia to form the pyrrole core. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate is synthesized via this method and further functionalized .

Esterification/Functionalization : Sequential introduction of ethoxycarbonyl, methoxycarbonyl, and propyl-methoxycarbonyl groups via nucleophilic acyl substitution or coupling reactions. details similar steps using trifluoroacetic acid for deprotection and Cs2CO3 for neutralization .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict optimal pathways. For example, ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error .
  • Solvent/Catalyst Screening : Machine learning models trained on existing data (e.g., esterification yields under varying catalysts) can identify ideal conditions. highlights such feedback loops between computation and experiment .
  • Kinetic Modeling : Predicts rate-limiting steps (e.g., ester hydrolysis vs. cyclization) to adjust temperature or reagent stoichiometry .

Advanced: How should researchers address contradictions in reported yields for similar pyrrole syntheses?

Answer:

  • Parameter Variation : Systematically test variables (e.g., catalyst loading, solvent polarity) to identify sensitivity. For instance, reports a 65% yield using Pd/C hydrogenation, which may vary with substrate purity .
  • Side Reaction Analysis : Use LC-MS or in-situ IR to detect intermediates/byproducts (e.g., hydrolyzed esters or dimerization). notes decomposition products like CO₂ and NOx under acidic conditions .
  • Reproducibility Protocols : Standardize moisture-sensitive steps (e.g., esterification) using anhydrous solvents and inert atmospheres .

Advanced: What strategies enable selective modification of the carboxylic acid group without affecting ester functionalities?

Answer:

  • Protection/Deprotection : Temporarily protect the -COOH group as a tert-butyl ester (Boc2O) or silyl ether (TMSCl), allowing selective ester modifications. uses TFA for deprotection .
  • pH-Controlled Reactions : Perform acylations at pH 4–5 to protonate the carboxylic acid, minimizing nucleophilic attack on esters .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters without altering carboxylic acids under mild conditions .

Basic: How does the electronic nature of substituents influence the compound’s reactivity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : The ethoxycarbonyl and methoxycarbonyl groups decrease electron density at the pyrrole ring, directing electrophilic substitution to the less substituted positions (e.g., C-3 or C-4) .
  • Carboxylic Acid (-COOH) : Enhances solubility in polar solvents and enables salt formation (e.g., sodium or ammonium salts) for purification .
  • Propyl-Methoxycarbonyl Side Chain : Steric bulk may hinder reactions at the adjacent position, favoring regioselectivity in further functionalizations .

Advanced: What analytical techniques resolve challenges in characterizing this compound’s tautomeric forms?

Answer:

  • Dynamic NMR : Detects tautomerization (e.g., keto-enol shifts) by observing coalescence of peaks at varying temperatures .
  • X-ray Diffraction : Provides static snapshots of dominant tautomers in the solid state. uses this to confirm pyrrolo-pyrrole derivatives’ structures .
  • Computational Simulations : Compare calculated 13C chemical shifts (DFT) with experimental data to identify predominant tautomers .

Advanced: How can this compound serve as a precursor in medicinal chemistry?

Answer:

  • Heterocycle Building Block : The pyrrole core is a scaffold for kinase inhibitors or antimicrobial agents. shows similar derivatives used in isoquinoline-based drug candidates .
  • Prodrug Design : The carboxylic acid can be esterified to improve bioavailability, while the methoxy groups modulate metabolic stability .
  • Conjugation : Attach targeting moieties (e.g., peptides) via the carboxylic acid for site-specific delivery .

Table 1: Comparison of Synthetic Methods for Pyrrole Derivatives

MethodYield (%)Key ConditionsReference
Knorr Synthesis40–65β-keto ester + NH₃, reflux
Palladium Catalysis65H₂ (4 bar), Pd/C, EtOAc/MeOH
Enzymatic Esterification75–85Lipase, 30°C, pH 7

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